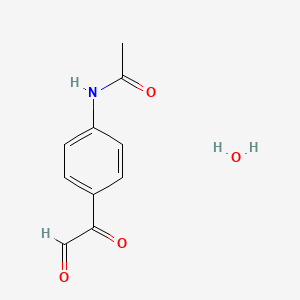
4-Acetamidophenylglyoxal hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a glyoxal moiety.
作用机制
Mode of Action
It is known that glyoxals, in general, can undergo nucleophilic addition reactions with water, forming hydrates . This reaction is promoted by the presence of an acid or base, and the rate of reaction can be significantly increased under basic conditions because hydroxide is a better nucleophile than water .
Biochemical Pathways
It is known that glyoxals can participate in various biochemical reactions, including nucleophilic addition reactions
生化分析
Biochemical Properties
It is known that glyoxal, a related compound, interacts with various biomolecules such as proteins and enzymes . The nature of these interactions often involves the formation of advanced glycation end-products (AGEs), which can have significant biological effects .
Cellular Effects
This damage is linked to abnormal glutathione activity, the collapse of mitochondrial membrane potential, and the activation of mitogen-activated protein kinase pathways .
Molecular Mechanism
It is likely that it may interact with biomolecules in a similar manner to glyoxal, potentially leading to the formation of AGEs .
Temporal Effects in Laboratory Settings
It is known that glyoxal, a related compound, can cause significant changes in cellular function over time .
Metabolic Pathways
Glyoxal, a related compound, is known to be involved in several metabolic pathways, including those related to the formation of AGEs .
Transport and Distribution
It is likely that it may be transported and distributed in a similar manner to glyoxal .
Subcellular Localization
It is likely that it may be localized in a similar manner to glyoxal .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenylglyoxal hydrate typically involves the reaction of 4-acetamidophenylglyoxal with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 4-Acetamidophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the glyoxal moiety to glycol derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions include carboxylic acids, glycol derivatives, and substituted acetamido compounds .
科学研究应用
4-Acetamidophenylglyoxal hydrate has a wide range of applications in scientific research:
相似化合物的比较
4-Acetamidobenzaldehyde: Similar in structure but lacks the glyoxal moiety.
4-Acetamidophenylacetic acid: Contains an acetic acid group instead of the glyoxal moiety.
4-Acetamidophenylglyoxal: The non-hydrate form of the compound.
Uniqueness: 4-Acetamidophenylglyoxal hydrate is unique due to its combination of the acetamido group and glyoxal moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
N-(4-oxaldehydoylphenyl)acetamide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHKIMTAQCIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656867 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16267-10-0 |
Source


|
| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
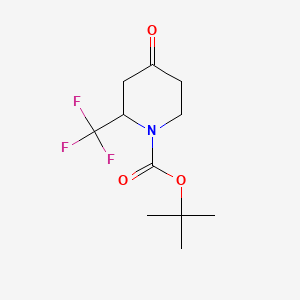
![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)
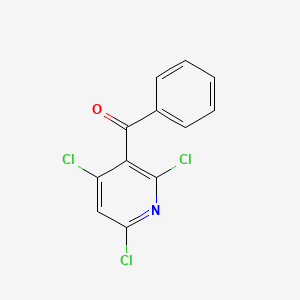


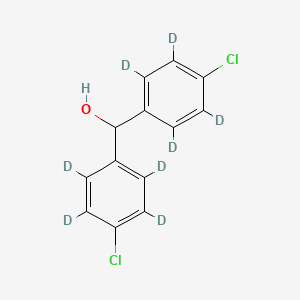
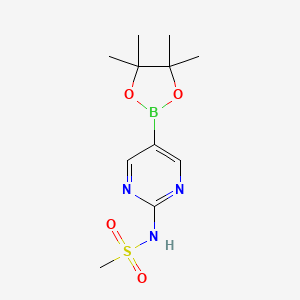
![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
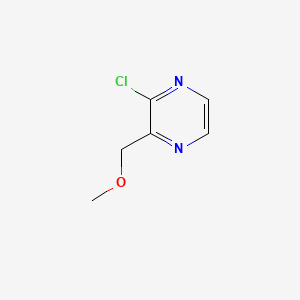
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)

